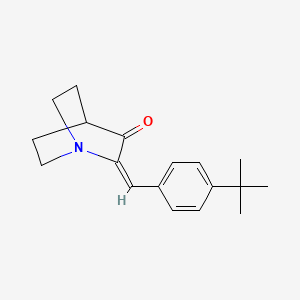
3-(4-morpholinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(4-morpholinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione is a significant chemical entity studied for its various chemical properties and reactions. This compound, involving morpholine and pyrrolidinedione functional groups, serves as an intermediate in synthesizing biologically active compounds and has been explored in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of related morpholine and pyrrolidinedione compounds involves multi-step processes, including reactions such as condensation, nucleophilic substitution, and rearrangements. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a related compound, from cyclopentanone oxime and 1-fluoro-4-nitrobenzene, highlights the complexity and efficiency of synthetic strategies employed for these compounds (Wang et al., 2016).
Molecular Structure Analysis
The crystal and molecular structures of compounds within this class have been determined through various spectroscopic methods and X-ray diffraction analysis. The molecular structure analysis reveals insights into the arrangement of atoms and the conformation of the morpholine and pyrrolidinedione rings, which significantly influence the compound's chemical reactivity and interactions (Rajeswari et al., 2010).
科学的研究の応用
Synthesis and Characterization
Research by Amirnasr et al. (2001) details the synthesis and spectroscopic characterization of Co(III) complexes, including analysis of morpholine and pyrrolidine variants. This study underscores the chemical's utility in forming complexes with significant potential in various scientific applications, emphasizing its structural and bonding properties through X-ray diffraction techniques (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
Oliveira et al. (2002) synthesized new enamine derivatives of lapachol, exploring their biological activities. The study focuses on the modification of 3-(4-Morpholinyl)-1-(2-Phenylethyl)-2,5-Pyrrolidinedione to assess its impact on biological efficacy, highlighting its versatile role in creating compounds with potential therapeutic applications (Oliveira, Lemos, de Mattos, Segundo, Santiago, & Braz-Filho, 2002).
Applications in Heterocyclic Chemistry
Knüppel et al. (2000) explored the dynamic features of bis(aminocyclopentadienyl) and bis(aminoindenyl) zirconium complexes, including those derived from morpholine. This research contributes to our understanding of the compound's flexibility in forming diverse heterocyclic structures, showcasing its significance in the development of novel chemical entities with possible industrial and pharmaceutical relevance (Knüppel, Faure, Erker, Kehr, Nissinen, & Fröhlich, 2000).
Pitacco et al. (1974) investigated the tautomerism of enamines derived from 2-tetralone, examining the differences in nucleophilic behavior between morpholine and pyrrolidine enamines. This study provides insights into the compound's reactivity and its applications in synthesizing specific structures, contributing to the broader field of organic synthesis and reaction mechanisms (Pitacco, Colonna, Valentin, & Risaliti, 1974).
特性
IUPAC Name |
3-morpholin-4-yl-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15-12-14(17-8-10-21-11-9-17)16(20)18(15)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYDIJQDGWAJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349484 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)- | |
CAS RN |
98708-28-2 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5567969.png)
![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)

![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)
![(3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5568025.png)
![2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)
![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5568055.png)
![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)
![(3R*,4S*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5568064.png)
![3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5568069.png)
